
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone core structure substituted with a meta-chlorophenyl group, a morpholinoethyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, morpholinoethyl, and phenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable halogenated precursors and catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors, catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-: Similar structure with a para-chlorophenyl group instead of a meta-chlorophenyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-piperidinoethyl)-4-phenyl-: Contains a piperidinoethyl group instead of a morpholinoethyl group.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-(p-tolyl)-: Substituted with a p-tolyl group instead of a phenyl group.
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the m-chlorophenyl, morpholinoethyl, and phenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
23338-51-4 |
|---|---|
Molekularformel |
C22H22ClN3O2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |
InChI-Schlüssel |
FRQDJGOLQZGVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


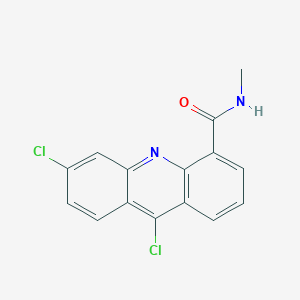



![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
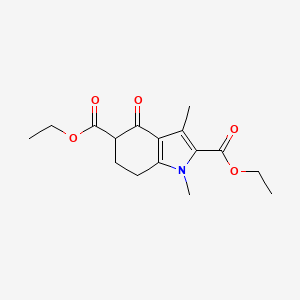

![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
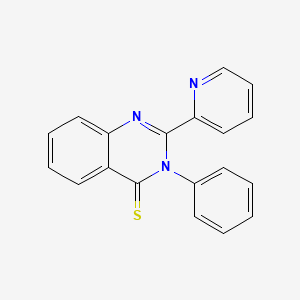
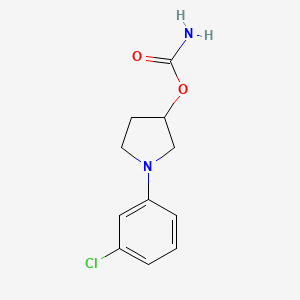
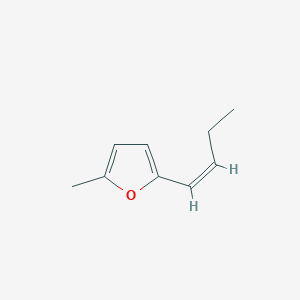

![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

